Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
Description
Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound primarily used in the field of lipid nanoparticles and drug delivery systems. This compound is known for its unique structure, which allows it to interact with biological membranes effectively, making it a valuable component in various pharmaceutical applications.
Properties
Molecular Formula |
C46H92N2O4 |
|---|---|
Molecular Weight |
737.2 g/mol |
IUPAC Name |
nonyl 8-[2-(dimethylamino)ethyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H92N2O4/c1-6-9-12-15-18-27-34-43-51-45(49)37-30-23-19-25-32-39-48(42-41-47(4)5)40-33-26-20-24-31-38-46(50)52-44(35-28-21-16-13-10-7-2)36-29-22-17-14-11-8-3/h44H,6-43H2,1-5H3 |
InChI Key |
WIWRPGNHBSINBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of heptadecan-9-ol with octanoic acid, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the attachment of the nonyloxy group via an esterification reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and chromatography to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Employed in the production of specialized coatings and materials with unique properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, facilitating the delivery of encapsulated drugs or genetic material into cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its specific functional groups that enhance its solubility and interaction with biological membranes. This makes it particularly effective in drug delivery applications compared to its similar counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
